Product packaging for 5-bromo-N-cyclopropylfuran-3-carboxamide(Cat. No.:)

5-bromo-N-cyclopropylfuran-3-carboxamide

Cat. No.: B7497573
M. Wt: 230.06 g/mol
InChI Key: ZCQOKEBEQQNLAX-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylfuran-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a furan carboxamide core, a scaffold recognized for its potential in developing biologically active molecules . The specific substitution pattern with a bromine atom and a cyclopropyl carboxamide group is designed to enhance the compound's electronic properties and conformational rigidity, which can be crucial for optimal interaction with biological targets . Compounds with a cyclopropane carboxamide moiety, such as this one, are frequently investigated for their defined, rigid conformations and unique electronic characteristics. These properties make them valuable subunits for constructing molecules that can effectively modulate biological pathways . Furthermore, heterocyclic carboxamide scaffolds, including furan and thiophene derivatives, are widely explored in anticancer research for their ability to induce cytotoxic effects, activate caspases, and cause mitochondrial depolarization in various cancer cell lines . While the specific biological data for this compound requires further experimental investigation, its structural profile aligns with compounds screened for such activities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B7497573 5-bromo-N-cyclopropylfuran-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopropylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOKEBEQQNLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo N Cyclopropylfuran 3 Carboxamide

Established Synthetic Routes for 5-bromo-N-cyclopropylfuran-3-carboxamide

Furan (B31954) Ring Construction Approaches

The formation of the central furan-3-carboxamide (B1318973) scaffold is a critical initial phase. While various methods for furan synthesis exist, a relevant approach for generating 3-substituted furans involves the aromatization of a dihydrofuran precursor. One documented method involves the synthesis of furan-3-carboxamides from a 4-trichloroacetyl-2,3-dihydrofuran intermediate. nih.gov This precursor can be aromatized to form a 3-trichloroacetyl furan, which serves as a versatile intermediate for further functionalization. nih.gov The trichloromethyl group can then be displaced by various nucleophiles, including amines, to form the desired carboxamide. nih.gov

Alternatively, the furan-3-carboxylic acid core can be synthesized through other classical furan syntheses, which are then carried through subsequent bromination and amidation steps.

Introduction of the Bromo Substituent

The regioselective introduction of a bromine atom at the C5 position of the furan ring is a key transformation. The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. The position of substitution is governed by the directing effects of existing substituents. For a 3-substituted furan, the C2 and C5 positions are most activated for electrophilic attack.

Bromination of furan itself typically yields 2-bromofuran (B1272941) as the major product due to the high reactivity of the α-positions. chegg.com To achieve substitution at the C5 position in a 3-substituted furan, the electronic nature of the C3 substituent is paramount. An electron-withdrawing group at C3, such as a carboxamide or carboxylic acid, deactivates the ring but directs incoming electrophiles to the C5 position.

Selective bromination of furan rings within complex molecules has been successfully achieved using various brominating agents. researchgate.net Studies on the natural product Fraxinellone demonstrated that selective bromination of its furan moiety can be accomplished in good yields. researchgate.net

Table 1: Representative Conditions for Bromination of Furan Derivatives

Brominating Agent Solvent Temperature Observations Reference
N-Bromosuccinimide (NBS) Dichloromethane (CH₂Cl₂) 40 °C Selective bromination of a furan ring in a natural product. researchgate.net

Amide Bond Formation Strategies for the N-cyclopropyl Moiety

The final key step is the formation of the amide bond between the furan-3-carboxylic acid moiety and cyclopropylamine (B47189). This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods.

Acyl Chloride Method: The most traditional approach involves converting the 5-bromofuran-3-carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Peptide Coupling Reagents: A milder and often more efficient method involves the direct coupling of the carboxylic acid with cyclopropylamine using a peptide coupling agent. Common reagent systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). These methods proceed under mild conditions and generate high yields of the desired amide.

The required precursor, cyclopropylamine, is commercially available but can also be synthesized via methods such as the Hofmann rearrangement of cyclopropanecarboxamide. google.com

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The strategic sequence of the synthetic steps offers flexibility. The synthesis can commence from furan-3-carboxylic acid, which is first brominated to give 5-bromofuran-3-carboxylic acid. This key intermediate is then subjected to amide bond formation with cyclopropylamine.

Strategies for Derivatization and Functionalization of the this compound Scaffold

The 5-bromo substituent serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. The carbon-bromine bond at an electron-rich furan ring is particularly amenable to palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Reaction of the 5-bromo derivative with various aryl or heteroaryl boronic acids or esters under palladium catalysis can generate a library of 5-aryl-N-cyclopropylfuran-3-carboxamides. This reaction has been effectively used on bromo-furan containing natural products. researchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to 5-alkynyl-substituted furans, another important class of compounds. This transformation has also been demonstrated on similar bromo-furan substrates. researchgate.net

Other Cross-Couplings: Other transition-metal-catalyzed reactions, such as Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines), represent potential pathways for further functionalization at the C5 position.

Halogenation and Dehalogenation Studies

The existing bromo-substituted furan ring can be subject to further halogenation or dehalogenation, providing pathways to other derivatives.

Halogenation: Introduction of a second halogen atom onto the this compound scaffold would likely occur at the C2 position, which is the most electronically activated remaining position on the furan ring. Reaction with electrophilic halogenating agents (e.g., N-chlorosuccinimide, N-iodosuccinimide, or excess Br₂) under controlled conditions could potentially yield 2,5-dihalo-N-cyclopropylfuran-3-carboxamide derivatives. Comprehensive studies on the effect of halogen substitution on the reactivity of furans, particularly in the context of intramolecular Diels-Alder reactions, have shown that highly functionalized halogenated furans can be prepared. nih.govresearchgate.net

Dehalogenation: The removal of the bromine atom to yield N-cyclopropylfuran-3-carboxamide can be achieved through several reductive dehalogenation methods:

Catalytic Hydrogenation: Treatment with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) is a common method for dehalogenating aryl bromides.

Metal-Mediated Reduction: Active metals such as zinc (Zn) powder in acetic acid can effectively reduce the C-Br bond.

Hydride Transfer: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN) can also be used for dehalogenation.

The enzymatic dehalogenation of organohalogen compounds is a known biochemical process, although its application to a specific synthetic substrate like this would require a dedicated investigation. nih.gov

Table 2: Potential Functionalization Reactions of the Scaffold

Reaction Type Reagents/Catalysts Position of Reaction Product Type
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base C5 5-Aryl-N-cyclopropylfuran-3-carboxamide
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst C5 5-Alkynyl-N-cyclopropylfuran-3-carboxamide
Further Halogenation N-Chlorosuccinimide (NCS) C2 5-Bromo-2-chloro-N-cyclopropylfuran-3-carboxamide

Modifications at the Carboxamide Nitrogen

The secondary amide functionality in this compound presents a key site for chemical derivatization. The nitrogen atom, after deprotonation, can act as a nucleophile, enabling the introduction of various substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and material characteristics.

One common transformation is N-alkylation , where an alkyl group is introduced at the amide nitrogen. This reaction typically proceeds by treating the parent carboxamide with a strong base, such as sodium hydride, to generate the corresponding anion. This anion then reacts with an alkyl halide in a nucleophilic substitution reaction. A modified Finkelstein halogen-exchange can be employed to facilitate this N-alkylation, where a more reactive iodo-intermediate is generated in situ. nih.gov

Another significant modification is N-arylation , which involves the formation of a bond between the amide nitrogen and an aryl group. This transformation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. These methods have become increasingly important for the synthesis of complex N-aryl amides, which are prevalent in many biologically active compounds. nih.gov

The table below illustrates potential N-alkylation and N-arylation reactions of this compound.

Starting Material Reagent Reaction Type Product
This compound1. Sodium hydride2. IodomethaneN-Alkylation5-bromo-N-cyclopropyl-N-methylfuran-3-carboxamide
This compound1. Sodium hydride2. Benzyl bromideN-Alkylation5-bromo-N-benzyl-N-cyclopropylfuran-3-carboxamide
This compound1. Copper(I) iodide2. Phenylboronic acid3. BaseN-Arylation5-bromo-N-cyclopropyl-N-phenylfuran-3-carboxamide

Substituent Variations on the Furan Ring System

The bromine atom at the 5-position of the furan ring is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This functionalization is a powerful strategy for creating libraries of novel compounds for screening in drug discovery and materials science applications.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. mdpi.com In the case of this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base can replace the bromine atom with a variety of aryl or heteroaryl groups. mdpi.com

Similarly, the Stille coupling offers another avenue for carbon-carbon bond formation by reacting the bromo-furan with an organotin compound. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be employed to form a carbon-nitrogen bond at the 5-position of the furan ring, introducing substituted amino groups. mdpi.com

The "halogen dance" reaction, a base-promoted isomerization, could potentially be used to move the bromine atom to a different position on the furan ring, although this has been more extensively studied on simpler bromofurans. researchgate.net

The following table provides examples of potential cross-coupling reactions on the furan ring of this compound.

Starting Material Reagent Reaction Type Product
This compoundPhenylboronic acid, Pd catalyst, BaseSuzuki-Miyaura CouplingN-cyclopropyl-5-phenylfuran-3-carboxamide
This compoundTributyl(vinyl)tin, Pd catalystStille CouplingN-cyclopropyl-5-vinylfuran-3-carboxamide
This compoundPyrrolidine, Pd catalyst, BaseBuchwald-Hartwig AminationN-cyclopropyl-5-(pyrrolidin-1-yl)furan-3-carboxamide
This compoundAniline, Pd catalyst, BaseBuchwald-Hartwig AminationN-cyclopropyl-5-(phenylamino)furan-3-carboxamide

Biological Activity Spectrum and Mechanistic Investigations of 5 Bromo N Cyclopropylfuran 3 Carboxamide

Spectrum of Observed Biological Activities of 5-bromo-N-cyclopropylfuran-3-carboxamide

Investigations in Antimicrobial Contexts

There is no available research on the antimicrobial properties of this compound.

Exploration in Antiviral Frameworks

There is no available research on the antiviral properties of this compound.

Evaluation in Antiproliferative Models

There is no available research on the antiproliferative properties of this compound.

Other Emerging Biological Functions and Applications

There is no available research on other emerging biological functions or applications of this compound.

Cellular and Molecular Mechanisms of Action for this compound

Receptor Binding and Ligand-Target Interactions

There is no available research on the receptor binding or ligand-target interactions of this compound.

Information regarding the biological activity and mechanistic investigations of this compound is not available in the public domain.

Extensive searches of scientific databases and scholarly publications have yielded no specific data on the enzyme inhibition profiles, modulation of intracellular signaling pathways, or target identification for the chemical compound this compound.

Consequently, a detailed article structured around the requested outline of its biological activity spectrum and mechanistic investigations cannot be generated at this time due to the absence of foundational research findings. Information pertaining to proteomic and genomic profiling, genetic validation of targets, biophysical techniques for assessing target engagement, and structure-based mechanistic insights for this specific compound is also unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo N Cyclopropylfuran 3 Carboxamide Analogs

Systematic Substituent Modifications and Their Impact on Biological Activity

The furan (B31954) ring is a five-membered aromatic heterocycle that is a common feature in many biologically active compounds. ijabbr.comijabbr.com Its electron-rich nature and aromaticity are key to its function, allowing it to engage in various interactions with biological targets. ijabbr.com In the context of furan-3-carboxamides, the furan nucleus is considered a crucial pharmacophoric entity. ijabbr.com

Modifications to the furan ring can significantly alter a compound's biological profile. For instance, the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. ijabbr.com Furan is more reactive than benzene (B151609) in electrophilic aromatic substitution, typically favoring substitution at the 2- and 5-positions due to the stabilizing effect of the oxygen atom on the reaction intermediate. pearson.compearson.com Therefore, modifications at these positions are of particular interest.

The following table summarizes the impact of substituting the furan ring with other heterocycles, based on general principles observed in medicinal chemistry.

Ring SystemPotential Impact on ActivityRationale
ThiopheneAltered electronic properties and lipophilicitySulfur is less electronegative than oxygen, affecting dipole moment and hydrogen bonding capabilities.
PyrroleIntroduction of a hydrogen bond donorThe N-H group can form additional interactions with the target protein.
ThiazoleModified geometry and electronic profileIntroduction of a second heteroatom (nitrogen) changes the vector and electronic properties of the ring.
BenzofuranIncreased size and lipophilicityThe fused benzene ring adds bulk and hydrophobicity, potentially enhancing binding through van der Waals interactions but may decrease solubility. rsc.org

The N-cyclopropyl group is a small, rigid, and lipophilic moiety that is often incorporated into drug candidates to enhance their properties. Its rigid conformation can help to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target. nih.gov The unique electronic properties and metabolic stability of the cyclopropane (B1198618) ring also contribute to its attractiveness in medicinal chemistry. nih.gov

Varying the cyclopropyl (B3062369) group can have significant pharmacological consequences. Replacing it with other small alkyl groups, such as methyl or ethyl, would increase conformational flexibility, which could be detrimental to binding affinity if a rigid conformation is required. Conversely, if some flexibility is tolerated, these smaller, less lipophilic groups could improve solubility.

Expanding the ring to cyclobutyl or cyclopentyl would increase the lipophilicity and steric bulk, which could either enhance binding by filling a hydrophobic pocket or reduce activity due to a steric clash with the target. Introducing substituents on the cyclopropyl ring itself, for example, a methyl or a hydroxyl group, could provide additional points of interaction or alter the metabolic profile of the compound. For instance, a hydroxyl group could introduce a new hydrogen bond donor and provide a site for metabolic modification.

The table below illustrates potential outcomes of modifying the cyclopropyl group.

Cyclopropyl VariationPotential Pharmacological Consequence
Replacement with linear alkyl (e.g., ethyl)Increased flexibility, potentially lower binding affinity.
Replacement with larger cycloalkyl (e.g., cyclobutyl)Increased lipophilicity and steric bulk.
Introduction of a hydroxyl groupIncreased hydrophilicity, potential for new hydrogen bonds.
Introduction of a methyl groupIncreased lipophilicity, potential for steric interactions.

The position of the carboxamide on the furan ring is also vital. In furan-3-carboxamides, the vector of the substituents from the ring is different from that in furan-2-carboxamides, leading to different spatial arrangements and biological activities.

The bromine atom at the 5-position of the furan ring plays a significant role. Halogens are deactivating in electrophilic aromatic substitution but are ortho-para directing. quora.com In terms of biological activity, the bromine atom is a lipophilic group that can fill a hydrophobic pocket in the target protein. It can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity. The presence of a halogen substituent on a furan ring has been noted to increase reaction rates in certain chemical transformations, suggesting it significantly influences the ring's electronics. researchgate.net Moving the bromine to the 2-position would place it adjacent to the carboxamide linker, which could lead to intramolecular interactions or different steric and electronic effects at the binding site.

Identification of Key Pharmacophoric Elements within the 5-bromo-N-cyclopropylfuran-3-carboxamide Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the SAR analysis, a putative pharmacophore for this class of compounds can be proposed:

The 5-Bromo Substituent: Serves as a key hydrophobic and potentially halogen-bonding feature, likely occupying a specific pocket in the binding site.

The Carboxamide Linker: Provides a rigid scaffold and crucial hydrogen bonding opportunities (N-H donor and C=O acceptor).

The Cyclopropyl Amide Group: A constrained, lipophilic group that likely fits into a hydrophobic cavity, with its rigidity being important for maintaining the optimal binding conformation.

These elements together define the three-dimensional arrangement of interaction points necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies aim to find a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov For furan-3-carboxamide (B1318973) derivatives, QSAR models have been developed to understand their antimicrobial activity. nih.gov These models typically use physicochemical parameters (descriptors) to quantify aspects of the molecular structure.

A hypothetical QSAR study on analogs of this compound would likely involve the synthesis of a library of derivatives with variations at the furan ring, the cyclopropyl moiety, and the halogen position. The biological activity of these compounds would then be measured, and a statistical model would be built.

Key descriptors that would likely be important in such a model include:

Electronic descriptors (e.g., Hammett constants, partial charges): These would describe the electron-donating or -withdrawing nature of substituents, which affects the reactivity of the furan ring and the hydrogen-bonding capacity of the carboxamide linker.

Steric descriptors (e.g., molar refractivity, van der Waals volume): These quantify the size and shape of the substituents, which is important for fitting into the binding site.

A study on a series of furan-3-carboxamides with antimicrobial activity found that the biological activity could be correlated with descriptors related to lipophilicity and electronic properties of the substituents on the amide nitrogen. nih.gov

The following table shows hypothetical data from a QSAR study, illustrating how different descriptors might correlate with biological activity (represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

CompoundSubstituent on Amide NitrogenlogPElectronic Parameter (σ)Steric Parameter (MR)pIC50
1-Cyclopropyl1.8-0.1515.56.5
2-Ethyl1.3-0.0710.35.8
3-Phenyl2.50.0625.46.2
4-4-Chlorophenyl3.20.2330.57.1

A resulting QSAR equation might look like: pIC50 = c0 + c1logP + c2σ + c3*MR This equation would allow for the prediction of the activity of new, unsynthesized analogs.

Structure-Property Relationship (SPR) Analysis Pertaining to Biological Performance

For the this compound scaffold, key SPR considerations would include:

Solubility: The molecule is relatively lipophilic due to the bromo and cyclopropyl groups. Modifications aimed at increasing potency by adding more hydrophobic groups could negatively impact aqueous solubility, which is essential for absorption. Introducing polar groups, such as a hydroxyl on the cyclopropyl ring, could mitigate this.

Metabolic Stability: The furan ring can be susceptible to metabolic oxidation. The presence and position of substituents can influence this. The cyclopropyl group is generally considered metabolically robust. nih.gov The primary sites of metabolism would need to be identified experimentally to guide further optimization.

Permeability: Good membrane permeability is required for oral absorption and reaching intracellular targets. The lipophilicity and hydrogen bonding capacity of the molecule would be key determinants. The carboxamide group, with its hydrogen bond donor and acceptor, can reduce permeability if these are not masked by intramolecular interactions or by the environment of the binding pocket.

In essence, a successful drug candidate requires a balance between high potency (a function of SAR) and favorable drug-like properties (a function of SPR). Optimizing one often comes at the expense of the other, and a key challenge in drug design is to find the optimal balance.

Computational and Theoretical Investigations of 5 Bromo N Cyclopropylfuran 3 Carboxamide

Molecular Docking Simulations of 5-bromo-N-cyclopropylfuran-3-carboxamide with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, molecular docking simulations can be performed against a panel of putative biological targets, often enzymes or receptors implicated in disease pathways where furan (B31954) carboxamide derivatives have shown activity. nih.gov

Putative biological targets for furan carboxamides include a range of enzymes and receptors, such as protein kinases, histone deacetylases (HDACs), and receptors involved in cell signaling pathways. The selection of targets for docking studies is typically guided by the known biological activities of structurally similar compounds. The docking process involves preparing the 3D structure of this compound and the target protein, followed by the use of a docking algorithm to predict the binding mode and affinity.

The results of such simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-target complex. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the predicted interaction strength.

Table 1: Hypothetical Molecular Docking Results of this compound with Putative Biological Targets

Putative Target Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase A -8.5 Lys72, Glu91 Hydrogen Bond
Val57, Leu173 Hydrophobic
Histone Deacetylase 2 -7.9 His142, His180 Metal Coordination
Phe152, Phe208 Pi-Pi Stacking
VEGFR-2 Tyrosine Kinase -9.2 Cys919, Asp1046 Hydrogen Bond d-nb.info
Val848, Leu1035 Hydrophobic d-nb.info

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex and to explore its conformational dynamics over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions in a simulated physiological environment.

For the this compound-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The trajectory of the simulation is then analyzed to evaluate various parameters, including the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues.

A stable RMSD for both the ligand and the protein suggests that the binding pose predicted by docking is stable over time. RMSF analysis can highlight flexible regions of the protein and identify residues that have significant interactions with the ligand. These simulations can also provide insights into the role of water molecules in mediating ligand-protein interactions and can help refine the understanding of the binding mode. nih.govacs.org

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

Parameter Value Interpretation
Simulation Time 100 ns Sufficient time to assess stability
Average Ligand RMSD 1.5 Å Stable binding within the active site
Average Protein Backbone RMSD 2.0 Å No significant conformational changes in the protein
Key Residue RMSF Low Indicates stable interaction with these residues

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of a molecule. These methods can be used to investigate the conformational preferences, reactivity, and electrostatic properties of this compound.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This allows for the generation of a potential energy surface, which reveals the low-energy, stable conformations of the molecule.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. nih.govnih.govresearchgate.net The MEP map illustrates the charge distribution within the molecule, with regions of negative potential indicating sites susceptible to electrophilic attack and regions of positive potential indicating sites prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the furan ring and the carboxamide group, and a region of positive potential (a "sigma-hole") on the bromine atom, which can participate in halogen bonding. nih.govresearchgate.net

Quantum chemical calculations can also be used to determine various reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. These descriptors provide insights into the chemical reactivity and kinetic stability of the molecule. numberanalytics.com

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

Descriptor Value (eV) Interpretation
HOMO Energy -6.5 Ability to donate electrons
LUMO Energy -1.2 Ability to accept electrons
HOMO-LUMO Gap 5.3 High kinetic stability
Ionization Potential 7.0 Energy required to remove an electron
Electron Affinity 1.0 Energy released upon gaining an electron

In Silico ADME Prediction Methodologies Applied to this compound

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. In silico ADME prediction models provide a rapid and cost-effective way to evaluate the pharmacokinetic profile of a compound. asianpubs.orgnih.govmdpi.comnih.govfrontiersin.org

Various computational tools and web servers are available to predict a wide range of ADME properties for this compound. These predictions are based on the molecule's structural features and physicochemical properties. Key parameters that are typically evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five.

Table 4: Hypothetical In Silico ADME Profile of this compound

Property Predicted Value Interpretation
Molecular Weight 244.08 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity) 2.5 Optimal for oral bioavailability
Aqueous Solubility (logS) -3.0 Moderately soluble
Human Intestinal Absorption High Likely well-absorbed from the gut
Blood-Brain Barrier Permeation Low Unlikely to cross into the central nervous system
Lipinski's Rule of Five 0 Violations Good drug-likeness properties

Virtual Screening Approaches Utilizing this compound as a Template or Query

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound can be used as a template or query in such screening campaigns to find other molecules with similar structural features or predicted binding properties. nih.govmdpi.comresearchgate.netresearchgate.net

In a ligand-based virtual screening approach, the structure of this compound would be used to search for structurally similar compounds in a chemical database. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Alternatively, in a structure-based virtual screening approach, the docked pose of this compound within the active site of a target protein can be used to create a pharmacophore model. This model defines the essential spatial arrangement of chemical features required for binding. The pharmacophore model is then used to screen large compound libraries to identify molecules that match these features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired biological activity.

Medicinal Chemistry and Potential Therapeutic Applications of 5 Bromo N Cyclopropylfuran 3 Carboxamide

Design and Synthesis of Novel 5-bromo-N-cyclopropylfuran-3-carboxamide Analogs for Enhanced Potency and Selectivity

In the absence of a known biological target or activity for the parent compound, the design of novel analogs is purely speculative. However, general principles of medicinal chemistry can be applied to envision a hypothetical research program. The synthesis of such analogs would likely commence with the preparation of a suitable furan-3-carboxylic acid precursor. Subsequent modification would involve the introduction of the N-cyclopropylcarboxamide and the bromine atom at the 5-position.

The exploration of analogs would systematically probe the structure-activity relationships (SAR) by modifying each component of the molecule. For instance, the cyclopropyl (B3062369) group could be replaced with other small, strained or unstrained rings, or various alkyl and aryl substituents. The bromine atom at the 5-position could be substituted with other halogens or different electron-withdrawing or electron-donating groups to modulate the electronic properties of the furan (B31954) ring. Furthermore, the furan core itself could be substituted at other available positions to explore steric and electronic effects on potential target interactions.

Strategies for Lead Optimization of this compound Derivatives

Should a lead compound emerge from the initial screening of a hypothetical library of this compound derivatives, several established lead optimization strategies could be employed to enhance its drug-like properties.

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of a functional group with another that retains similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric modifications could be envisioned:

Furan Ring Bioisosteres: The furan ring could be replaced with other five-membered heterocycles such as thiophene, pyrrole, oxazole, or thiazole. This would alter the electronic distribution and hydrogen bonding capacity of the core structure.

Carboxamide Linker Bioisosteres: The amide bond could be replaced with bioisosteres such as a reverse amide, an ester, a ketone, or a sulfonamide to alter metabolic stability and hydrogen bonding patterns.

Bromine Bioisosteres: The bromine atom could be substituted with other groups of similar size and electronegativity, such as a trifluoromethyl group or a cyano group.

Cyclopropyl Group Bioisosteres: The cyclopropyl moiety could be replaced with other small alkyl groups, a cyclobutyl group, or small heterocyclic rings to explore the impact on binding and metabolic stability.

Scaffold Hopping Approaches Based on this compound

Scaffold hopping aims to identify novel core structures that maintain the essential pharmacophoric features of the original lead compound but possess improved properties. Starting from a hypothetical active conformation of this compound, computational methods could be used to search for new scaffolds that can present the key interacting groups in a similar spatial arrangement. This could lead to the discovery of entirely new chemical classes with potentially more favorable patentability and physicochemical properties.

Development of this compound as a Molecular Probe for Biological Systems

A molecular probe is a specialized chemical tool used to study biological systems. If this compound were found to have a specific and potent interaction with a biological target, it could be developed into such a probe. This would typically involve the incorporation of a reporter group, such as a fluorescent tag, a radiolabel, or a photoaffinity label. The bromine atom could serve as a handle for the introduction of these functionalities through cross-coupling reactions. Such a probe would be invaluable for target identification, validation, and for studying the distribution and dynamics of the target in cells and tissues.

Future Directions and Challenges in this compound Research and Development

The foremost challenge in the research and development of this compound is the complete lack of foundational data. The primary future direction would be its chemical synthesis and subsequent biological screening against a wide range of targets to identify any potential therapeutic utility.

Should a biological activity be discovered, the path forward would involve:

Comprehensive SAR studies: To understand the key structural requirements for activity.

Target identification and validation: To elucidate the mechanism of action.

Pharmacokinetic and toxicological profiling: To assess its drug-like properties.

The journey from a hypothetical molecule to a potential therapeutic agent is long and arduous. For this compound, this journey has not yet begun. The scientific community awaits the first report of its synthesis and biological evaluation to determine if this uncharted territory holds any promise for medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and confirming the purity of 5-bromo-N-cyclopropylfuran-3-carboxamide?

  • Synthesis Steps :

  • Bromination of the furan precursor under controlled temperatures (e.g., 0–5°C) to avoid over-substitution.
  • Amidation via coupling the brominated furan-3-carboxylic acid with cyclopropylamine using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
    • Analytical Validation :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, cyclopropylamide at C3) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 272.99) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan ring vibrations) .
  • NMR Spectroscopy :

  • ¹H NMR: Cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm); furan protons show coupling patterns (e.g., H2 and H4 as doublets) .
  • ¹³C NMR: Distinct signals for brominated carbons (C5, ~110 ppm) and carbonyl carbons (C=O, ~160 ppm) .
    • X-ray Crystallography : Resolves 3D conformation, particularly steric interactions between the cyclopropyl group and furan ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve amidation efficiency by stabilizing intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) may reduce side reactions in bromination steps .
  • Temperature Control : Lower temperatures (e.g., –10°C) during bromination minimize di-substitution byproducts .
  • Data-Driven Optimization : Design of Experiments (DoE) models to correlate variables (time, stoichiometry) with yield .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic profiles of this compound?

  • ADME Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (LogS ~-3.5), indicating moderate bioavailability .
  • Molecular Docking : Simulations with cytochrome P450 enzymes (e.g., CYP3A4) assess metabolic stability; cyclopropyl groups may reduce oxidation .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromine) with biological activity (e.g., IC₅₀ in enzyme inhibition assays) .

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Target Validation : CRISPR knockouts of suspected targets (e.g., kinases) confirm mechanism-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.